Laurylsulfate de diéthanolamine

Vue d'ensemble

Description

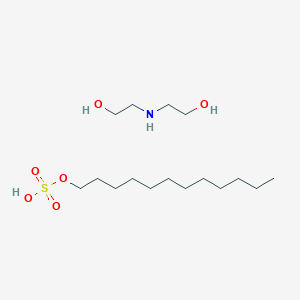

Diethanolamine lauryl sulfate (DEA lauryl sulfate) is a clear to pale-yellow liquid with a mild odor . It is a compound with the molecular formula C16H37NO6S . It is used as a surfactant in shampoos and cosmetics .

Synthesis Analysis

Diethanolamine is conventionally produced on an industrial scale by the reaction of ethylene oxide (EO) with an aqueous solution of ammonia . A catalytic process for selective diethanolamine production from EO and anhydrous ammonia using a ZSM-5 zeolite catalyst modified with rare earth elements has been developed . This highly active catalyst was able to recognize the difference at the molecular level between diethanolamine and triethanolamine .

Molecular Structure Analysis

The molecular structure of DEA lauryl sulfate is complex, with the molecular formula being C16H37NO6S . The molecular weight of the compound is 371.5 g/mol .

Chemical Reactions Analysis

The synthesis of diethanolamine has a number of specific features . The simplest method to obtain diethanolamine is the interaction of monoethanolamine (MEA) or diethanolamine (DEA) with ethylene oxide (EO) .

Physical And Chemical Properties Analysis

DEA lauryl sulfate appears as a clear to pale-yellow liquid with a mild odor . It may float or sink and mix with water .

Applications De Recherche Scientifique

Produits cosmétiques et de soins personnels

La diéthanolamine et ses sels, y compris le laurylsulfate de diéthanolamine, sont couramment utilisés dans les produits cosmétiques et de soins personnels . Ils agissent comme régulateurs de pH, tensioactifs, émulsifiants, agents augmentant la viscosité, agents de conditionnement des cheveux ou de la peau, amplificateurs de mousse ou antistatiques .

Activité biologique

La diéthanolamine et ses dérivés ont été étudiés pour leur activité biologique. Ils ont montré un potentiel dans divers domaines tels que l'activité antimicrobienne, anticancéreuse, antituberculeuse, antioxydante et anti-agrégation plaquettaire . Cependant, des recherches supplémentaires sont nécessaires pour comprendre pleinement leur potentiel et leur sécurité dans ces applications.

Synthèse d'amides

La diéthanolamine est utilisée dans la synthèse d'amides . Les amides ont un large éventail d'applications dans différents domaines, y compris les produits pharmaceutiques, les produits agrochimiques et les polymères.

Réactions de polymérisation

La diéthanolamine est également impliquée dans les réactions de polymérisation . Elle peut agir comme un catalyseur ou un réactif dans ces réactions, conduisant à la formation de différents types de polymères.

Synthèse d'hétérocycles

Les composés hétérocycliques sont une classe de composés organiques qui contiennent au moins un atome autre que le carbone dans leur structure cyclique. La diéthanolamine peut être utilisée dans la synthèse de ces composés .

Synthèse d'éthers couronnes

Les éthers couronnes sont des composés chimiques cycliques qui sont constitués d'un cycle contenant plusieurs groupes éther. Ils sont utiles dans une variété d'applications, y compris comme catalyseurs de transfert de phase, dans la synthèse de composés organiques et dans les électrodes sélectives d'ions. La diéthanolamine peut être utilisée dans la synthèse de ces composés .

Synthèse de bases de Mannich

Les bases de Mannich sont un type de composé organique qui peut être synthétisé en utilisant la diéthanolamine . Ces composés ont un large éventail d'applications, y compris dans la production de produits pharmaceutiques et d'agrochimiques.

Synthèse de liquides ioniques

Les liquides ioniques sont des sels dans lesquels les ions sont mal coordonnés, ce qui fait que ces solvants sont liquides en dessous de 100 °C, ou même à température ambiante. La diéthanolamine peut être utilisée dans la synthèse de ces composés

Mécanisme D'action

Target of Action

Diethanolamine lauryl sulfate primarily targets the surface of substances . It is used in various products due to its ability to function as a surfactant, emulsifying agent, viscosity-increasing agent, hair or skin conditioning agent, foam booster, and antistatic agent .

Mode of Action

As a surfactant, diethanolamine lauryl sulfate reduces the surface tension of substances, allowing for easier spreading and mixing . It achieves this by migrating to the surface of liquids, where its alignment and aggregation with other molecules of the same kind lowers the surface tension .

Biochemical Pathways

It’s known that diethanolamine can react with fatty acids to form ethanolamides . It can also react with sulfuric acid to produce sulfates, and under anhydrous conditions, it may react with carbon dioxide to form carbamates .

Pharmacokinetics

It’s known that diethanolamine and its salts are safe for use when formulated to be nonirritating .

Result of Action

The primary result of diethanolamine lauryl sulfate’s action is its ability to function as a surfactant, emulsifying agent, viscosity-increasing agent, hair or skin conditioning agent, foam booster, and antistatic agent . This makes it a versatile ingredient in a variety of products, particularly in cosmetics .

Action Environment

The action of diethanolamine lauryl sulfate can be influenced by environmental factors. For instance, at temperatures of 140°C to 160°C, diethanolamine will react with fatty acids to form ethanolamides . Furthermore, the safety of diethanolamine and its salts has been assessed in the context of their use in cosmetics, where they are typically used in formulations designed for discontinuous, brief use followed by thorough rinsing from the surface of the skin .

Propriétés

IUPAC Name |

dodecyl hydrogen sulfate;2-(2-hydroxyethylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O4S.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;6-3-1-5-2-4-7/h2-12H2,1H3,(H,13,14,15);5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKHVZQXYWACUQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

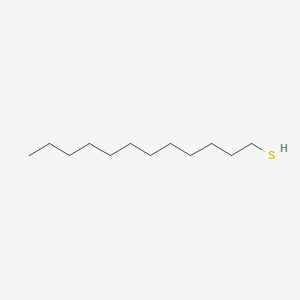

CCCCCCCCCCCCOS(=O)(=O)O.C(CO)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O4S.C4H11NO2, C16H37NO6S | |

| Record name | DODECYL SULFATE, [DIETHANOLAMINE SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8600 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883332 | |

| Record name | Sulfuric acid, monododecyl ester, compd. with 2,2'-iminobis[ethanol] (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dodecyl sulfate, [diethanolamine salt] appears as clear to pale-yellow liquid with a mild odor. May float or sink and mix with water. (USCG, 1999), Clear pale yellow liquid; [HSDB] Colorless liquid; [MSDSonline] | |

| Record name | DODECYL SULFATE, [DIETHANOLAMINE SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8600 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethanolamine lauryl sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4815 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

1.01 at 68 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | DODECYL SULFATE, [DIETHANOLAMINE SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8600 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Color/Form |

CLEAR, PALE YELLOW LIQUID /SOLN/ | |

CAS RN |

143-00-0 | |

| Record name | DODECYL SULFATE, [DIETHANOLAMINE SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8600 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethanolamine lauryl sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethanolamine lauryl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, monododecyl ester, compd. with 2,2'-iminobis[ethanol] (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid, monododecyl ester, compd. with 2,2'-iminobis[ethanol] (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-hydroxyethyl)ammonium decyl sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHANOLAMINE LAURYL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95TG5ZH57K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIETHANOLAMINE LAURYL SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2779 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[pqr]picene](/img/structure/B93510.png)

![5-Bromo[1,1'-biphenyl]-2-ol](/img/structure/B93515.png)

![N-[3-(Diethylamino)-4-methoxyphenyl]acetamide](/img/structure/B93530.png)

![Benzo[h]phenaleno[1,9-bc]acridine](/img/structure/B93532.png)